molecular formula C9H6ClNO2 B3034387 7-Chloroquinoline-2,4-diol CAS No. 1677-35-6

7-Chloroquinoline-2,4-diol

Cat. No.: B3034387
CAS No.: 1677-35-6
M. Wt: 195.60
InChI Key: XGNGQJXCUMPRHN-UHFFFAOYSA-N
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Description

Overview of Quinoline (B57606) Heterocycles in Research

Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a fundamental scaffold in the field of chemical research. rsc.orgrsc.org Its derivatives are recognized as biologically active substances with a wide array of pharmacological properties, making them a cornerstone in medicinal chemistry. researchgate.netorientjchem.org The versatility of the quinoline nucleus allows for the synthesis of a vast number of derivatives with diverse biological activities, including but not limited to anticancer, antimalarial, antimicrobial, and anti-inflammatory properties. rsc.orgnih.gov The exploration of quinoline-based compounds continues to be a vibrant area of research, with scientists constantly seeking new synthetic methodologies and applications. nih.govtandfonline.com

Contextualization of Chloroquinoline Derivatives in Medicinal Chemistry and Synthetic Organic Chemistry

Within the extensive family of quinoline derivatives, chloroquinolines hold a prominent position, particularly in medicinal chemistry. The presence of a chlorine atom on the quinoline ring can significantly influence the compound's physicochemical properties and biological activity. For instance, 7-chloroquinoline (B30040) is a key pharmacophore in several established antimalarial drugs. mdpi.com Beyond antimalarial applications, chloroquinoline derivatives have been investigated for their potential as anticancer agents, chemosensitizers, and for their activity against various other pathogens. mdpi.comscielo.brnih.gov

From a synthetic organic chemistry perspective, chloroquinolines serve as versatile intermediates. The chlorine substituent can be a site for further functionalization through various chemical reactions, including nucleophilic aromatic substitution and cross-coupling reactions. acs.orgmdpi.com This allows for the creation of extensive libraries of novel quinoline derivatives with tailored properties for specific applications. acs.orgworktribe.com The regioselective functionalization of chloro-substituted quinolines is a key strategy for accessing diverse and complex molecular architectures. researchgate.net

Research Landscape of 7-Chloroquinoline-2,4-diol (B2927610) within Quinoline Chemistry

While the broader class of chloroquinolines has been extensively studied, specific derivatives such as this compound represent a more focused area of investigation. Research on this compound and its close analogs often revolves around its synthesis and its utility as a precursor for more complex molecules. For example, the related compound 4-hydroxy-7-chloroquinoline has been used as a starting material to synthesize a variety of derivatives with potential biological activities. asianpubs.org The diol functionality in this compound offers multiple reactive sites for chemical modification, making it a valuable building block in the synthesis of novel heterocyclic compounds. The study of such specific di-substituted quinolines contributes to a deeper understanding of structure-activity relationships within the quinoline class of compounds.

Interactive Data Tables

Detailed Research Findings

Recent studies have highlighted the synthetic utility of chloroquinoline derivatives. For instance, a library of functionalized quinolines was prepared through the magnesiation of 7-chloroquinolines, showcasing a method for creating diverse derivatives under mild conditions. acs.orgworktribe.com Another study detailed the synthesis of new 7-chloroquinoline derivatives using ultrasound irradiation, which were then evaluated for their biological activity. semanticscholar.orgtandfonline.com The Morita-Baylis-Hillman reaction has also been employed with 7-chloroquinoline derivatives to generate new compounds with potential anticancer activity. scielo.brresearchgate.net These examples underscore the ongoing efforts to develop novel synthetic routes and explore the therapeutic potential of this class of compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-4-hydroxy-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-5-1-2-6-7(3-5)11-9(13)4-8(6)12/h1-4H,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNGQJXCUMPRHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=O)C=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 7 Chloroquinoline 2,4 Diol and Its Analogues

Classical and Modern Synthesis Approaches to Quinoline (B57606) Core Structures

The construction of the quinoline scaffold has a rich history, with several classical methods still in use today. These are often complemented by modern approaches that offer improved yields, milder reaction conditions, and greater substrate scope.

Relevance of Gould-Jacobs, Friedländer, Pfitzinger, Skraup, Doebner-von Miller, and Conrad-Limpach Reactions for Quinoline Scaffolds

A variety of traditional methods have been established for the synthesis of quinolines, many of which were developed in the late 19th and early 20th centuries. iipseries.orgnih.gov These reactions remain fundamental in organic synthesis for accessing the quinoline core.

Gould-Jacobs Reaction: This reaction provides a route to 4-hydroxyquinoline (B1666331) derivatives by condensing an aniline (B41778) with an alkoxymethylenemalonic ester. wikipedia.org The process involves an initial condensation followed by a thermal cyclization. wikipedia.orgd-nb.info Saponification and subsequent decarboxylation then yield the 4-hydroxyquinoline. wikipedia.org This method is particularly useful for synthesizing drugs with a quinolin-4-one backbone. mdpi.com

Friedländer Synthesis: The Friedländer synthesis involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone. wikipedia.orgorganic-chemistry.org The reaction can be catalyzed by acids, bases, or simply by heat, leading to the formation of substituted quinolines. wikipedia.orgresearchgate.net This method is valued for its versatility in producing a wide range of quinoline derivatives. organic-chemistry.orgnih.gov

Pfitzinger Reaction: This reaction utilizes isatin (B1672199) and a carbonyl compound in the presence of a base to produce substituted quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The isatin is first hydrolyzed to an isatoic acid intermediate, which then condenses with the carbonyl compound and cyclizes to form the quinoline ring. wikipedia.orgias.ac.in

Skraup Synthesis: The Skraup synthesis is a classic method for producing quinoline itself. wikipedia.org It involves the reaction of aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgpharmaguideline.com The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of aniline, cyclization, and finally oxidation to form the quinoline ring. pharmaguideline.comuop.edu.pk

Doebner-von Miller Reaction: This reaction is a modification of the Skraup synthesis and is used to produce 2,4-disubstituted quinolines. iipseries.orgwikipedia.org It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. wikipedia.orgsynarchive.com

Conrad-Limpach Reaction: This synthesis produces 4-hydroxyquinolines through the condensation of anilines with β-ketoesters. wikipedia.orgquimicaorganica.org The reaction conditions can be controlled to favor the formation of either 4-hydroxyquinolines or, under different conditions (Knorr variation), 2-hydroxyquinolines. wikipedia.org The reaction is often carried out in high-boiling point solvents to facilitate the necessary high-energy cyclization step. nih.gov

Reaction Name Key Reactants Product Type Catalyst/Conditions
Gould-Jacobs Aniline, alkoxymethylenemalonic ester4-HydroxyquinolinesHeat, then saponification and decarboxylation
Friedländer 2-Aminobenzaldehyde/ketone, compound with α-methylene groupSubstituted quinolinesAcid, base, or heat
Pfitzinger Isatin, carbonyl compoundQuinoline-4-carboxylic acidsBase
Skraup Aniline, glycerol, sulfuric acid, oxidizing agentQuinolineAcid, heat
Doebner-von Miller Aniline, α,β-unsaturated carbonyl compound2,4-Disubstituted quinolinesAcid
Conrad-Limpach Aniline, β-ketoester4-HydroxyquinolinesHeat

Specific Synthetic Routes to 7-Chloroquinoline-2,4-diol (B2927610)

While the classical reactions provide general access to the quinoline scaffold, the synthesis of specifically substituted compounds like this compound often requires more tailored approaches.

Nucleophilic Aromatic Substitution Reactions from Precursors (e.g., 4,7-Dichloroquinoline)

A common strategy for synthesizing substituted quinolines involves the use of a pre-existing quinoline core that is then functionalized. 4,7-Dichloroquinoline (B193633) is a versatile precursor for this purpose. The chlorine atom at the 4-position is particularly susceptible to nucleophilic aromatic substitution (SNAE). tandfonline.com This allows for the regioselective introduction of various substituents. For instance, reacting 4,7-dichloroquinoline with different amines under basic conditions or with the assistance of ultrasound irradiation can lead to the formation of various 4-substituted-7-chloroquinoline derivatives. tandfonline.comsemanticscholar.org The greater reactivity of the C4 position compared to the C7 position allows for selective substitution. tandfonline.com Similarly, nucleophilic substitution can be performed with diols. scielo.br

Utilization of Diols in Ring Formation

The synthesis of quinoline-2,4-diols can be achieved through methods that directly incorporate the diol functionality. For example, a commercially available quinoline-2,4-diol can undergo further reactions like nitration and chlorination to introduce other substituents. researchgate.net Another approach involves the reaction of 4,7-dichloroquinoline with a diol under basic catalysis to introduce a hydroxyalkyl ether at the 4-position. scielo.br

Role of Basic Catalysis in Synthetic Pathways

Basic catalysis plays a crucial role in many synthetic routes to quinoline derivatives. In the synthesis of 4-substituted-7-chloroquinolines from 4,7-dichloroquinoline, a base such as potassium carbonate is often used to facilitate the nucleophilic substitution by an amine or alcohol. scielo.brmdpi.com The Pfitzinger reaction also relies on a strong alkaline medium to hydrolyze isatin and promote the condensation with a carbonyl compound. ias.ac.inui.ac.id The Friedländer synthesis can also be promoted by a base. researchgate.net

Advanced Synthetic Techniques for 7-Chloroquinoline (B30040) Derivatives

Modern organic synthesis has introduced a variety of advanced techniques to improve the efficiency, selectivity, and environmental friendliness of chemical reactions. These methods are increasingly applied to the synthesis of quinoline derivatives.

Ultrasound Irradiation: The use of ultrasound has been shown to accelerate reactions and improve yields in the synthesis of 7-chloroquinoline derivatives. For example, the nucleophilic substitution of 4,7-dichloroquinoline with various amines can be efficiently carried out in an ultrasonic bath, reducing reaction times significantly compared to traditional heating. tandfonline.comsemanticscholar.org

Microwave-Assisted Synthesis: Microwave irradiation is another energy source that can enhance the rate of organic reactions. It has been successfully used for the regioselective aromatic nucleophilic substitution of 4,7-dichloroquinoline with amines under solvent-free conditions, offering a faster and more environmentally friendly alternative to conventional heating. researchgate.net

Transition Metal Catalysis: Transition metals, particularly palladium, rhodium, cobalt, and copper, are widely used to catalyze the formation of quinolines through C-H bond activation and oxidative annulation strategies. mdpi.com These methods allow for the construction of the quinoline ring from simple and readily available starting materials with high efficiency and regioselectivity. mdpi.comrsc.org For example, rhodium-catalyzed cyclization of anilines with alkynyl esters can produce quinoline carboxylates. mdpi.com

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry," has been employed to synthesize 7-chloroquinoline-based triazoles. scielo.br This approach involves reacting an azide (B81097) derived from a 7-chloroquinoline precursor with a terminal alkyne to create a diverse library of compounds.

Technique Description Application Example
Ultrasound Irradiation Use of high-frequency sound waves to accelerate reactions.Synthesis of 4-amino-7-chloroquinolines from 4,7-dichloroquinoline. tandfonline.comsemanticscholar.org
Microwave-Assisted Synthesis Use of microwave energy to heat reactions rapidly and efficiently.Solvent-free synthesis of 4-amino-7-chloroquinolines. researchgate.net
Transition Metal Catalysis Use of metals like Pd, Rh, Co, and Cu to facilitate C-H activation and cyclization.Rhodium-catalyzed synthesis of quinoline carboxylates. mdpi.com
Click Chemistry (CuAAC) Copper-catalyzed reaction between an azide and a terminal alkyne.Synthesis of 7-chloroquinoline-triazole hybrids. scielo.br

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. dntb.gov.uaresearchgate.net This technology has been successfully applied to the synthesis of various quinoline derivatives.

One notable approach involves the one-pot, microwave-assisted conversion of aromatic amines to 2,4-dichloroquinolines in the presence of phosphorus oxychloride (POCl3) and malonic acid. asianpubs.org This rapid process, completed in as little as 50 seconds under 600W irradiation, provides good yields of the dichloroquinoline precursors. asianpubs.org These precursors can then be further functionalized to produce a variety of substituted quinolines. For instance, a green and efficient method for preparing potentially bioactive 7-chloro-4-phenoxyquinolines and their benzazole-quinoline hybrids has been developed using microwave energy in the presence of the ionic liquid 1-methyl 3-butylimidazolium hexafluorophosphate (B91526) ([bmim][PF6]). dntb.gov.ua This method, based on the SNAr reaction of 4,7-dichloroquinoline with phenols, achieves excellent yields (72-82%) in just 10 minutes. dntb.gov.ua

Another example is the microwave-assisted synthesis of quinoline-2-carboxylates, which has been shown to increase yields and shorten reaction times compared to conventional methods. researchgate.net Similarly, a productive microwave-assisted approach for the synthesis of 2-quinolone-4-carboxylic acid derivatives has been established, yielding the product in 78% yield in only 15 minutes. preprints.org

Table 1: Examples of Microwave-Assisted Synthesis of Quinoline Derivatives

Starting MaterialsReagents/ConditionsProductYield (%)Reference
Aromatic amines, malonic acidPOCl3, Microwave (600W, 50s)2,4-DichloroquinolinesGood asianpubs.org
4,7-dichloroquinoline, phenols[bmim][PF6], Microwave7-chloro-4-phenoxyquinolines72-82 dntb.gov.ua
Quinaldine, aromatic aldehydesMicrowaveQuinoline-2-carboxylatesHigh researchgate.net
Isatin, active methylene (B1212753) compoundsMicrowave2-quinolone-4-carboxylic acid derivatives78 preprints.org
6/7/8-substituted 3-bromomethyl-2-chloro-quinoline, 1,2-phenylenediamineMicrowaveQuinoline fused 1,4-benzodiazepineNot specified researchgate.net

Ultrasound Irradiation in Click Chemistry Approaches

Ultrasound irradiation is another green chemistry technique that accelerates reactions and improves yields. rsc.org It has been particularly effective in the synthesis of quinoline derivatives, including through click chemistry approaches. semanticscholar.org

The use of ultrasound has been shown to promote the one-pot synthesis of 1,4-dihydropyridine (B1200194) and imidazo[1,2-a]quinoline derivatives. researchgate.net This method offers advantages such as high conversions, short reaction times, and cleaner reaction profiles. researchgate.net A study on the click synthesis of new 7-chloroquinoline derivatives utilized ultrasound irradiation to produce compounds with potential biological activity. semanticscholar.org This approach highlights the ability of sonochemistry to drive reactions efficiently. semanticscholar.org

Furthermore, ultrasound-assisted multicomponent reactions in water have been recognized as a valuable method for generating bioactive compounds with higher yields compared to other techniques. nih.gov This approach has been successfully used to synthesize quinoline-imidazolium hybrids and 2-substituted quinoline derivatives. nih.gov The N-alkylation of the imidazole (B134444) nucleus under ultrasound irradiation demonstrates significant benefits in terms of reaction time, energy consumption, and yields, making it an environmentally friendly method. rsc.org

One-Pot Synthesis Strategies

For example, a one-pot synthesis of 2,4-disubstituted quinoline derivatives can be achieved through a three-component coupling reaction of an aromatic amine, an aldehyde, and an alkyne, catalyzed by MOF-5. tandfonline.com This protocol is noted for its easy catalyst recovery and reusability, broad substrate scope, and cost-effectiveness. tandfonline.com Another efficient one-pot protocol involves the reductive cyclization of 2-nitrobenzaldehydes, piperidine, and alkyne derivatives using stannous chloride dihydrate as a catalyst to produce substituted quinolines in good to moderate yields. tandfonline.com

The synthesis of 2,3-disubstituted quinolines has been accomplished through a multicomponent coupling reaction of an alkyne, an amine, and an aldehyde using a zinc(II) triflate salt catalyst. rsc.org Additionally, a one-pot synthesis of substituted quinolines has been reported using a transition Co(III) metal-mediated reaction protocol with a broad scope of substrates. rsc.org

Application of Mixed Lithium-Magnesium Reagents for Functionalization

The use of mixed lithium-magnesium reagents has proven to be a valuable strategy for the functionalization of quinoline scaffolds. These reagents facilitate chemo- and regioselective metalation of various aromatic and heterocyclic compounds. rsc.org

A library of functionalized quinolines has been prepared through the magnesiation of 7-chloroquinolines under mild conditions using mixed lithium-magnesium intermediates. acs.orgnih.gov These intermediates can then be reacted with various electrophiles to introduce a range of functional groups. acs.org This method has been successfully employed in both batch and continuous flow conditions. acs.orgnih.gov

The functionalization of bioactive quinine (B1679958) cores has been achieved using MeLi and TMPMgCl in the presence of BF3·OEt2, leading to C-3 functionalized quinoline heterocycles. rsc.org Furthermore, the use of TMPMgCl·BF3 has enabled the selective metalation of N-heterocycles, including quinoline scaffolds, allowing for subsequent functionalization at the C-2 position. rsc.org

Table 2: Functionalization of Quinolines using Mixed Li-Mg Reagents

Quinoline SubstrateReagent SystemFunctionalization PositionSubsequent ReactionProductReference
7-ChloroquinolinesMixed Li-Mg intermediatesC4 and C8Reaction with electrophilesFunctionalized quinolines acs.orgresearchgate.net
Quinine coreMeLi, TMPMgCl, BF3·OEt2C-3Pd-catalyzed Negishi couplings, Cu-catalyzed allylationsC-3 functionalized quinolines rsc.org
QuinolineTMPMgCl·BF3C-2Transmetalation with ZnCl2, Pd-catalyzed Negishi cross-coupling2-arylated quinoline rsc.org

Chemoenzymatic Synthesis Processes Involving Quinoline Derivatives

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to create efficient and stereoselective synthetic routes. This approach has been successfully applied to the synthesis of various quinoline derivatives.

An aldolase, trans-o-hydroxybenzylidenepyruvate hydratase-aldolase (NahE), has been repurposed for the chemoenzymatic synthesis of quinaldic acids under mild conditions. researchgate.netacs.org In this process, 2-aminobenzaldehydes react with pyruvate (B1213749) in the presence of NahE to produce substituted quinolines in high yields. researchgate.netacs.org

Another chemoenzymatic strategy involves the dynamic kinetic resolution of 2-(quinolin-8-yl)benzylalcohols using a combination of lipases and ruthenium catalysts. csic.es This method allows for the synthesis of a variety of heterobiaryl acetates in excellent yields and enantioselectivities. csic.es Furthermore, monoamine oxidase (MAO-N) and horseradish peroxidase (HRP) have been used in biocatalytic and chemoenzymatic strategies for the synthesis of quinolines and 2-quinolones from 1,2,3,4-tetrahydroquinolines and N-cyclopropyl-N-alkylanilines, respectively. nih.gov

A novel and efficient chemoenzymatic method for the selective formation of C-N bonds in the synthesis of 2-substituted benzimidazoles, catalyzed by lipase (B570770) from porcine pancreas (PPL), has also been developed, showcasing the potential of enzymes in heterocyclic synthesis. researchgate.net

Chemical Reactivity and Transformation Studies of 7 Chloroquinoline 2,4 Diol

Oxidation Reactions

The oxidation of quinoline (B57606) derivatives is a significant transformation, often leading to compounds with enhanced biological activity or serving as intermediates for further functionalization.

Catalysis by Heterogeneous Cobalt Oxide

Heterogeneous cobalt oxide has been demonstrated as an effective catalyst for the aerobic dehydrogenation of various 1,2,3,4-tetrahydroquinolines to their corresponding quinolines. nih.gov This method is noted for its good yields under mild reaction conditions. nih.gov While direct studies on 7-Chloroquinoline-2,4-diol (B2927610) are not extensively detailed, the dehydrogenation of related tetrahydroquinoline structures suggests a potential pathway for its synthesis or transformation. For instance, the oxidation of 6-chloroquinoline-2,4-diol has been achieved using palladium(II) acetate (B1210297) in the presence of oxygen.

The catalytic activity of cobalt oxide is attributed to its flexible electron transfer capabilities, with different oxidation states (Co⁰, Co²⁺, Co³⁺) facilitating diverse reaction pathways. mdpi.com Co³⁺, in particular, exhibits strong electrophilicity and can activate lattice oxygen, which is crucial for catalytic oxidation. mdpi.com In the context of water oxidation, cobalt-based precipitates have been shown to transform into highly active nano-sized catalysts, predominantly composed of cobalt oxide/hydroxide. d-nb.infouzh.ch This self-optimization process favors the formation of Co(III) centers. uzh.ch

Table 1: Oxidation of Related Quinolines

Substrate Catalyst Oxidant Conditions Product Yield (%) Reference
1,2,3,4-Tetrahydroquinaldine Co₃O₄-NGr/C O₂ (air) MeOH, 60°C, 4h Quinaldine 92 nih.gov
1,2,3,4-Tetrahydroquinoline Co₃O₄-NGr/C O₂ (air) MeOH, 60°C, 6h Quinoline 90 nih.gov

Reduction Reactions

Reduction reactions of quinoline derivatives are important for accessing saturated or partially saturated heterocyclic systems.

Visible-Light-Mediated Metallaphotoredox Catalysis

Visible-light-mediated metallaphotoredox catalysis has emerged as a powerful tool for the highly chemoselective deoxygenation of N-heterocyclic N-oxides. organic-chemistry.orgresearchgate.net This method utilizes Hantzsch esters as stoichiometric reductants and a small amount of a photocatalyst, proceeding rapidly at room temperature. organic-chemistry.org The reaction demonstrates high functional group tolerance, including halogens, making it applicable to chloro-substituted quinolines. organic-chemistry.orgresearchgate.net This technique offers a mild and efficient alternative to traditional reduction methods. rsc.org

Substitution Reactions

The quinoline ring is susceptible to substitution reactions, allowing for the introduction of various functional groups.

Bromine-Magnesium Exchange and Electrophilic Quenching

The bromine-magnesium exchange is a key method for the functionalization of bromoquinolines. This reaction, often mediated by reagents like isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl), allows for the formation of a magnesiated quinoline intermediate. beilstein-journals.orgworktribe.com This intermediate can then be quenched with a variety of electrophiles to introduce new substituents onto the quinoline core. beilstein-journals.orgresearchgate.netrsc.org The regioselectivity of the exchange can be controlled by the choice of the magnesium reagent and the substitution pattern of the starting bromoquinoline. beilstein-journals.orgacs.org For instance, sterically hindered magnesium reagents like mesitylmagnesium bromide-lithium chloride (MesMgBr·LiCl) can achieve highly regioselective exchanges. beilstein-journals.orgacs.org This methodology provides a convenient route to a wide array of functionalized quinolines. researchgate.netnih.gov

Carbon-Carbon Bond Formation

The formation of carbon-carbon bonds is a fundamental process in organic synthesis, enabling the construction of more complex molecular architectures. sigmaaldrich.comorganic-chemistry.orgvanderbilt.educhemistry.coach 7-Chloroquinoline (B30040) derivatives serve as valuable substrates in these reactions.

One notable example is the Morita-Baylis-Hillman (MBH) reaction, which efficiently creates a C-C bond between an activated alkene and an aldehyde. scielo.br Derivatives of 7-chloroquinoline have been utilized as Michael acceptors in the MBH reaction with nitrobenzaldehydes. scielo.brresearchgate.net This reaction leads to the formation of Morita-Baylis-Hillman adducts (MBHA), which are recognized for their potential biological activities. scielo.br The synthesis involves reacting 7-chloroquinoline derivatives with an acrylate (B77674) and a nitrobenzaldehyde in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). scielo.brresearchgate.net

Table 2: Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives

7-Chloroquinoline Derivative Aldehyde Catalyst Solvent Product Reference

Furthermore, organometallic reagents are instrumental in forming C-C bonds with quinoline scaffolds. The reaction of organometallic intermediates, such as those generated from bromine-magnesium exchange, with various carbon electrophiles is a common strategy. worktribe.comacs.org

Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives

The Morita-Baylis-Hillman (MBH) reaction is a significant carbon-carbon bond-forming reaction that involves the coupling of an activated alkene with an aldehyde, catalyzed by a nucleophilic catalyst such as a tertiary amine or phosphine. In the context of 7-chloroquinoline derivatives, this reaction has been utilized to synthesize novel hybrid molecules with potential biological activities. researchgate.netscielo.br

Research has demonstrated the synthesis of new Morita-Baylis-Hillman adducts (MBHA) by reacting 7-chloroquinoline derivatives, acting as Michael acceptors, with various nitrobenzaldehydes. researchgate.netscielo.br The process begins with the synthesis of 7-chloroquinoline alcohol derivatives from 4,7-dichloroquinoline (B193633) through nucleophilic aromatic substitution with a suitable diol under basic conditions. scielo.br These alcohols are then converted to their corresponding acrylates, which serve as the activated alkene component in the MBH reaction. scielo.br

The MBH reaction itself is typically catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO). researchgate.net The reaction of these 7-chloroquinoline-based acrylates with ortho-, meta-, or para-nitrobenzaldehyde yields a series of MBHA/7-chloroquinoline hybrids. researchgate.netscielo.br The reaction times and yields can vary depending on the specific reactants and conditions used. For instance, reaction times have been reported to range from 24 to 168 hours, with yields between 33% and 74%. researchgate.net

A study detailed the synthesis and antiproliferative activity of these hybrids, suggesting that the structural modifications, particularly the inclusion of the nitrobenzaldehyde moiety, could enhance their cytotoxic potential. researchgate.netscielo.brfigshare.com The resulting polyfunctional molecules are of interest due to their versatile chemical nature and potential applications in medicinal chemistry. researchgate.netscielo.br

Table 1: Reaction Times and Yields for the Synthesis of Morita-Baylis-Hillman Adducts (8-16) Derived from 7-Chloroquinoline. researchgate.net

CompoundnRR'R''Time (h)Yield (%)
8 1NO₂HH4867
9 1HNO₂H2471
10 1HHNO₂2472
11 2NO₂HH16843
12 2HNO₂H7251
13 2HHNO₂12074
14 3NO₂HH16833
15 3HNO₂H12041
16 3HHNO₂7246

Schiff Base Formation

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed through the condensation of a primary amine with an aldehyde or ketone. nih.govcentralasianstudies.orgmdpi.com This class of compounds is notable in medicinal chemistry for their wide range of biological activities. mdpi.comresearchgate.net

In the realm of 7-chloroquinoline chemistry, Schiff base formation is a key reaction for creating new derivatives. For instance, new 7-chloroquinoline-based Schiff bases have been synthesized by reacting 4-((7-chloroquinolin-4-yl)oxy)benzaldehyde with various amines. researchgate.net This reaction can be carried out using both conventional heating and microwave irradiation methods. researchgate.net The formation of the characteristic azomethine (-CH=N-) group is a hallmark of this transformation. centralasianstudies.orgmdpi.com

Another synthetic route involves the reaction of 4,7-dichloroquinoline with thiosemicarbazide (B42300) to produce 2-(7-chloroquinolin-4-yl)hydrazinecarbothioamide. semanticscholar.org This intermediate can then be further reacted to form more complex heterocyclic systems. semanticscholar.org The versatility of the Schiff base linkage allows for the introduction of a wide variety of substituents, enabling the fine-tuning of the molecule's properties. researchgate.net

Copper-Catalyzed Cycloadditions (Click Reactions)

Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has been effectively employed to synthesize 7-chloroquinoline-1,2,3-triazole derivatives. nih.govresearchgate.netresearchgate.net This reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne, catalyzed by a copper(I) species, to regioselectively form a 1,4-disubstituted 1,2,3-triazole. researchgate.net

The synthesis typically starts with the conversion of a 7-chloroquinoline derivative, such as 4,7-dichloroquinoline, into 4-azido-7-chloroquinoline. nih.govresearchgate.net This azide intermediate is then reacted with a variety of alkynes in the presence of a copper(I) catalyst, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. nih.govresearchgate.net The reaction can be performed in various solvent systems, including acetonitrile/water or a mixture of water, tetrahydrofuran, and tert-butanol. researchgate.net

Ultrasound irradiation has also been explored as a method to promote these click reactions, in some cases leading to improved reaction times and yields. semanticscholar.org The resulting 7-chloroquinolinotriazole derivatives are of significant interest due to their potential biological activities. semanticscholar.orgnih.gov For example, a series of twenty-seven 7-chloroquinolinotriazole derivatives were synthesized and evaluated for their in vitro activity against Plasmodium falciparum. nih.gov

Table 2: Yields of Click Reaction for Synthesis of 7-Chloroquinoline Derivatives. semanticscholar.org

CompoundYield (%)
2 78%
3 80%
4 81%
5 88%
6 83%
7 85%
8 89%
9 87%

Regioselectivity in Chemical Transformations (e.g., C4 vs. C7 reactivity)

The regioselectivity of chemical reactions involving the 7-chloroquinoline scaffold is a critical aspect of its synthetic chemistry. The quinoline ring possesses multiple reactive sites, and understanding the factors that govern the selectivity of substitution is essential for targeted synthesis.

In nucleophilic aromatic substitution (SNAE) reactions of 4,7-dichloroquinoline, the C4 position is significantly more reactive than the C7 position. semanticscholar.org This preferential reactivity is attributed to the lower bond dissociation energy at the C4 position (96.2 kcal/mol) compared to the C7 position (97.5 kcal/mol). Furthermore, ¹H NMR data shows that the proton at C4 is more deshielded (δ ≈ 8.00) than the proton at C7 (δ ≈ 7.26), indicating a higher electrophilicity at the C4 carbon. semanticscholar.org This allows for selective substitution at the C4 position, which has been exploited in the synthesis of various derivatives through reactions with amines and thiosemicarbazides. semanticscholar.org

Dearomatization reactions of quinolines also exhibit regioselectivity. For example, transition metal-catalyzed hydroboration and hydrosilylation reactions can lead to either 1,2- or 1,4-addition products. acs.org The regioselectivity of these reactions can often be controlled by the choice of catalyst and reaction conditions. For instance, a regioselective 1,4-hydroboration of quinolines has been achieved using a Cu/Fe heterobimetallic catalyst. acs.orgnih.gov These dearomatization reactions are valuable as they provide access to partially saturated nitrogen heterocycles, which are important structural motifs in many natural products and pharmaceuticals. nih.gov

Theoretical and Computational Investigations of 7 Chloroquinoline 2,4 Diol

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of a molecule. These methods help in understanding the molecule's stability, reactivity, and the nature of its chemical bonds.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO energy level is associated with the molecule's ability to donate electrons, while the LUMO energy level indicates its capacity to accept electrons. scirp.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. uantwerpen.be

For quinoline (B57606) derivatives, the HOMO-LUMO gap is a key parameter in assessing their potential biological activity. nih.gov A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher reactivity. scirp.org This charge transfer interaction is considered responsible for the bioactivity of many molecules. scirp.org

While specific experimental values for 7-Chloroquinoline-2,4-diol (B2927610) are not detailed in the provided search results, analysis of closely related quinoline derivatives provides representative data. For instance, calculations on other chloro- and hydroxy-substituted quinolines demonstrate how substituents affect the frontier orbitals. uantwerpen.beuantwerpen.be The presence of electron-withdrawing groups like chlorine and electron-donating hydroxyl groups significantly influences the energy and distribution of these orbitals.

Table 1: Representative Frontier Molecular Orbital Data for Related Quinoline Derivatives This table presents data for related compounds to illustrate the typical values obtained through quantum chemical calculations, as specific data for this compound was not available in the searched literature.

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (eV)Reference
8-hydroxy-2-methyl quinoline-5.847-1.5774.27 uantwerpen.be
5,7-dichloro-8-hydroxy-2-methyl quinoline-6.239-2.1594.08 uantwerpen.be
5,7-dichloro-8-hydroxyquinoline-7.347-5.1162.231 uantwerpen.be

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. uni-muenchen.de It helps identify electron-rich regions, which are susceptible to electrophilic attack, and electron-deficient regions, which are prone to nucleophilic attack. ajchem-a.com In an MEP map, different colors represent varying electrostatic potential values; typically, red indicates negative potential (electron-rich), blue indicates positive potential (electron-poor), and green represents neutral potential. ajchem-a.com

For a molecule like this compound, the MEP map would be expected to show significant negative potential around the oxygen atoms of the diol group and the nitrogen atom of the quinoline ring. uantwerpen.be These regions are potential sites for hydrogen bonding and interactions with electrophilic species. uantwerpen.be Conversely, the hydrogen atoms, particularly those of the hydroxyl groups, would exhibit positive potential, making them susceptible to nucleophilic attack. uantwerpen.be Understanding these electrostatic features is critical for predicting intermolecular interactions, including how the molecule might bind to a biological target. ajchem-a.com

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a wavefunction into a localized form that corresponds to the familiar Lewis structure concepts of chemical bonds and lone pairs. uni-muenchen.de This method provides detailed insights into the electronic structure, including charge distribution (Natural Population Analysis), bond types, and the stabilizing effects of electron delocalization. reed.edusouthampton.ac.uk

Molecular Electrostatic Potential (MEP) Mapping

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. juniperpublishers.com It is widely used in drug discovery to understand how potential drugs interact with their biological targets and to estimate their binding affinity.

Derivatives of 7-chloroquinoline (B30040) are known to interact with several important biological targets, making them subjects of extensive molecular docking studies.

Bacterial DNA Gyrase B: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antibiotics. nih.gov Several studies have investigated the interaction of quinoline derivatives with the B subunit of E. coli DNA gyrase. semanticscholar.orgsemanticscholar.org Docking simulations help to identify the key amino acid residues in the enzyme's active site that interact with the ligand, providing a rationale for the compound's antibacterial activity. mdpi.com

Human Topoisomerase IIβ: Human topoisomerase II is a crucial enzyme that controls DNA topology and is a primary target for many anticancer drugs. mdpi.comnih.gov Docking studies of quinoline analogs against human topoisomerase IIβ have been performed to explore their potential as anticancer agents. semanticscholar.orgmdpi.com These simulations predict how the compounds bind within the enzyme-DNA complex, often comparing their binding modes to known inhibitors like etoposide. mdpi.comscienceasia.org

Antimalarial Targets: The 7-chloroquinoline scaffold is the backbone of the famous antimalarial drug chloroquine (B1663885). Consequently, numerous docking studies have been conducted on its derivatives against various Plasmodium falciparum targets. A key target is P. falciparum lactate (B86563) dehydrogenase (PfLDH), an enzyme vital for the parasite's energy metabolism. ijpsdronline.commdpi.comnih.gov Docking studies explore the binding of these compounds to the PfLDH active site to rationalize their antimalarial efficacy and guide the design of new agents to combat drug-resistant strains. mdpi.comresearchgate.net

Molecular docking provides quantitative estimates of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), and a qualitative description of the interaction modes. Lower binding energy values typically indicate a more stable ligand-protein complex.

The interaction modes involve identifying specific types of bonds, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. For example, docking studies of 7-chloroquinoline derivatives against PfLDH have shown hydrogen bonding between the quinoline nitrogen and amino acid residues, as well as hydrophobic interactions involving the chloro-substituted ring. ijpsdronline.com Similarly, when docked against topoisomerases, these compounds often form hydrogen bonds and π-π stacking interactions with key residues and DNA bases in the binding pocket. semanticscholar.orgmdpi.com

Table 2: Representative Molecular Docking Results for Chloroquinoline Derivatives against Various Targets This table presents data for related compounds to illustrate typical binding affinities and interactions, as specific docking data for this compound was not available in the searched literature.

Compound ClassTarget ProteinBinding Energy/ScoreKey Interacting ResiduesReference
7-chloroquinoline-3-carbaldehyde derivativeE. coli DNA gyrase B-6.6 kcal/molAsp73, Gly77, Pro79, Thr165 semanticscholar.org
7-chloroquinoline-3-carbaldehyde derivativeHuman Topoisomerase IIβ-7.0 kcal/molAsn120, Ser149, Gly164 semanticscholar.org
4-aminoquinoline-pyrano[2,3-c]pyrazole hybridP. falciparum Lactate Dehydrogenase (PfLDH)-10.2 kcal/molAsp168, Ile250, Thr246 mdpi.com
7-chloro-4-aminoquinoline analogueP. falciparum Lactate Dehydrogenase (PfLDH)-9.50 (Total Score)Not specified ijpsdronline.com

Ligand-Target Protein Interactions (e.g., Bacterial DNA Gyrase B, Human Topoisomerase IIβ, Antimalarial Targets)

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. In the context of 7-chloroquinoline derivatives, MD simulations have been employed to understand their potential as therapeutic agents.

For instance, MD simulations have been used to study the interaction of 7-chloroquinoline-based Schiff bases with biological targets. researchgate.net These simulations often involve placing the compound in a simulated aqueous environment to mimic physiological conditions. By analyzing the trajectory of the atoms over time, researchers can gain insights into the stability of the compound's binding to a target protein. researchgate.netnih.gov For example, simulations of imidazoquinoline derivatives, which share the quinoline core, have revealed how these molecules interact with Toll-like receptors 7 and 8 (TLR7 and TLR8), highlighting the importance of van der Waals interactions in their binding affinity and selectivity. nih.gov

The general procedure for such simulations involves setting up a system containing the molecule of interest, often within a water-filled box, and applying a set of physical laws to govern the motion of the atoms. bnl.gov The system's energy is calculated using a force field, and Newton's equations of motion are integrated over small time steps to generate a trajectory. bnl.gov Analysis of this trajectory can reveal stable conformations, binding modes, and the nature of intermolecular interactions. researchgate.netnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.netdergipark.org.tr This approach is widely used in drug discovery to predict the activity of new compounds and to optimize the structure of existing ones. dovepress.com

Correlation of Molecular Descriptors with Biological Activity

In QSAR studies of 7-chloroquinoline derivatives, various molecular descriptors are calculated to quantify different aspects of the molecule's structure. These descriptors can be electronic (e.g., HOMO and LUMO energies), steric (e.g., molecular volume), or hydrophobic (e.g., logP). dergipark.org.trorientjchem.org Statistical methods, such as multiple linear regression, are then used to build a model that correlates these descriptors with the observed biological activity, often expressed as an IC50 value. researchgate.net

For example, a QSAR study on a series of 4-amino-7-chloroquinolines identified key descriptors that influence their antimalarial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. researchgate.net The resulting models, which showed good statistical significance with high correlation coefficients (r²) and cross-validated correlation coefficients (q²), can be used to predict the activity of new analogs and guide the design of more potent antimalarial agents. researchgate.net Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to quinoline derivatives to understand the spatial requirements for their biological activity. dovepress.com These studies have highlighted the importance of specific substitutions on the quinoline ring for enhanced potency. orientjchem.org

Pharmacokinetic Property Prediction (In Silico ADME)

In silico Absorption, Distribution, Metabolism, and Excretion (ADME) studies are crucial in the early stages of drug development to predict the pharmacokinetic properties of a compound. These computational methods help to identify potential liabilities that could lead to failure in later stages of development. mdpi.comucv.ve

For derivatives of 7-chloroquinoline, various ADME parameters are typically predicted using specialized software. mdpi.comucv.ve These predictions can include properties like oral bioavailability, aqueous solubility (logS), and potential for inhibiting cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. mdpi.comucv.veresearchgate.net For instance, studies on 7-chloro-4-aminoquinoline-benzimidazole hybrids and (7-chloroquinolin-4-ylthio)alkylbenzoate derivatives have utilized in silico ADME predictions to assess their drug-likeness. mdpi.comucv.ve While some compounds may show promising biological activity, their predicted ADME profiles, such as high lipophilicity (high MLOGP) and poor water solubility, can indicate potential issues with oral administration. mdpi.com These predictions are valuable for prioritizing which compounds to advance for further in vitro and in vivo testing. researchgate.netucv.ve

Table 1: Predicted ADME Properties for Selected 7-Chloroquinoline Derivatives

Compound ClassPredicted PropertyObservationReference
7-chloroquinoline-benzimidazole hybridsLipophilicity (MLOGP)Some highly active compounds are very lipophilic. mdpi.com
7-chloroquinoline-benzimidazole hybridsAqueous Solubility (logS)Poor solubility predicted for some active compounds. mdpi.com
(7-chloroquinolin-4-ylthio)alkylbenzoate derivativesCytochrome P450 InhibitionPredicted to strongly inhibit major CYP enzymes. ucv.ve
(7-chloroquinolin-4-ylthio)alkylbenzoate derivativesHepatotoxicityPredicted to be hepatotoxic at administered doses. ucv.veresearchgate.net

Mechanistic Insights from Computational Studies

Computational chemistry provides powerful tools to elucidate the reaction mechanisms of chemical and biological processes at the molecular level. For compounds with antioxidant potential, these methods can help to understand how they neutralize free radicals. frontiersin.orgni.ac.rs

Hydrogen Atom Transfer (HAT) and Single-Electron Transfer-Proton Transfer (SET-PT) Mechanisms

The antioxidant activity of many compounds, including those with phenolic or amine functionalities, can proceed through several mechanisms, most notably Hydrogen Atom Transfer (HAT) and Single-Electron Transfer-Proton Transfer (SET-PT). ni.ac.rsmdpi.com

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical in a single concerted step. nih.govscripps.edu The feasibility of this process is often evaluated by calculating the bond dissociation enthalpy (BDE) of the hydrogen-donating bond. frontiersin.orgmdpi.com

Single-Electron Transfer-Proton Transfer (SET-PT): This is a stepwise mechanism where the antioxidant first transfers an electron to the free radical, forming a radical cation. mdpi.com This is followed by the transfer of a proton. The key thermodynamic parameters for this mechanism are the ionization potential (IP) and the proton dissociation enthalpy (PDE). frontiersin.orgmdpi.com

Computational studies on various antioxidant molecules have utilized Density Functional Theory (DFT) to calculate these thermodynamic parameters and predict the most likely mechanism. frontiersin.orgnih.gov The choice of mechanism can be influenced by factors such as the solvent and the nature of the free radical. ni.ac.rs For quinoline derivatives, the presence of hydroxyl or amino groups could potentially allow them to act as antioxidants through these mechanisms.

Spin Density Distribution Analysis

Spin density distribution analysis is a computational technique used to visualize the distribution of unpaired electron density in a radical species. This analysis is particularly useful for understanding the stability of the radical formed after an antioxidant has donated a hydrogen atom or an electron. aps.org

Biological Activities and Mechanistic Insights of 7 Chloroquinoline 2,4 Diol and Its Derivatives in Vitro Studies

Antimicrobial Activity

Derivatives built upon the 7-chloroquinoline (B30040) framework have demonstrated notable antimicrobial properties in various laboratory studies. researchgate.net Research has shown that these compounds can inhibit the growth of a range of pathogenic bacteria and fungi, suggesting their potential as broad-spectrum antimicrobial agents.

The antibacterial potential of quinoline (B57606) derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. nih.gov Certain derivatives have shown significant inhibitory effects, particularly against Gram-positive strains, which are responsible for a variety of infections.

Staphylococcus aureus, a versatile Gram-positive pathogen, has been a key target in the evaluation of quinoline compounds. Several derivatives of 7-chloroquinoline have exhibited potent activity against this bacterium. For example, metal complexes of 2-phenylquinoline-4-carboxylic acid, a quinoline derivative, have shown excellent antibacterial activity against S. aureus. chem-soc.si Specifically, the Zn(II) and Cd(II) complexes demonstrated significant efficacy. chem-soc.si Another study synthesized a series of novel 7-chloroquinoline derivatives, and compound 5 (2,7-dichloroquinoline-3-carbonitrile) showed good activity against S. aureus, with an inhibition zone of 11.00 ± 0.03 mm. researchgate.net Furthermore, quinoline-2-one Schiff-base hybrids have been identified as highly efficient against S. aureus, with minimum inhibitory concentrations (MIC) as low as 0.018 to 0.061 μg/mL. nih.gov

Derivative CompoundBacterial StrainObserved ActivitySource
Zn(II) and Cd(II) complexes of 2-phenylquinoline-4-carboxylic acidStaphylococcus aureusExcellent activity, with IC50 values of 0.57 μg/mL and 0.51 μg/mL, respectively. chem-soc.si
2,7-dichloroquinoline-3-carbonitrile (Compound 5)Staphylococcus aureusGood activity with an inhibition zone of 11.00 ± 0.03 mm. researchgate.net
Quinolone-2-one Schiff-base hybrids (6c, 6i, 6l, 6o)Staphylococcus aureusMIC values ranging from 0.018 to 0.061 μg/mL. nih.gov
Hybrid 7hStaphylococcus aureusInhibition at 20 µg/mL (47 µM). researchgate.net

Bacillus subtilis, another Gram-positive bacterium, has also been used to test the efficacy of quinoline derivatives. In vitro evaluations using the paper disc diffusion method have been conducted to assess the antibacterial activities of these synthesized compounds. nih.gov Metal complexes based on functionalized 2-phenylquinoline (B181262) derivatives have shown moderate to potent activity against B. subtilis. chem-soc.si For instance, complex 1 showed moderate activity, while complexes 3 and 4 exhibited potent antibacterial activities with half-maximal minimum inhibitory concentration (HMIC) values of 1.48 and 1.59 µM, respectively. chem-soc.si Additionally, a series of quinoline-2-one Schiff-base hybrids were evaluated for their antimicrobial action against B. subtilis. nih.gov

Derivative CompoundBacterial StrainObserved Activity (HMIC/MIC)Source
Complex 1 (based on 2-phenylquinoline-4-carboxylic derivative)Bacillus subtilis7.30 µM chem-soc.si
Complex 3 (based on 2-phenylquinoline-4-carboxylic derivative)Bacillus subtilis1.48 µM chem-soc.si
Complex 4 (based on 2-phenylquinoline-4-carboxylic derivative)Bacillus subtilis1.59 µM chem-soc.si
Quinolone-2-one Schiff-base hybridsBacillus subtilisEvaluated for antimicrobial action. nih.gov

In addition to antibacterial effects, various quinoline derivatives have been investigated for their potential to combat fungal infections. mdpi.com These compounds have been tested against several pathogenic fungi, including species of Aspergillus.

Aspergillus niger is a common fungus that can cause opportunistic infections. The antifungal activity of certain quinoline derivatives has been demonstrated against this organism. A study on new hybrid compounds reported that a benzenesulfonamide (B165840) derivative of quinoline (25d ) was twice as potent as the reference drug Ketoconazole against Aspergillus flavus, and another derivative (25e ) showed activity against Aspergillus niger with a MIC of 6.25 mg/ml. nih.gov Another study found that quinoline-based hydroxyimidazolium hybrids showed MIC values of 62.5 µg/mL against Aspergillus species. researchgate.net

Derivative CompoundFungal StrainObserved Activity (MIC)Source
3,4,5-triisopropyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)benzenesulfonamide (25e)Aspergillus niger6.25 mg/ml nih.gov
Quinoline-based hydroxyimidazolium hybridsAspergillus spp.62.5 µg/mL researchgate.net

The antimicrobial effects of quinoline derivatives are believed to stem from their interaction with critical molecular targets within microbial cells. A primary proposed mechanism is the inhibition of bacterial enzymes that are essential for DNA replication and cell division. Specifically, compounds like 6-chloroquinoline-2,4(1H,3H)-dione, a structural isomer of the titular compound, are thought to inhibit bacterial DNA gyrase and topoisomerase IV. By targeting these enzymes, the compounds effectively disrupt DNA replication and transcription, leading to the cessation of bacterial proliferation.

Molecular docking studies have further supported this hypothesis. For instance, in silico analysis of certain 7-chloroquinoline derivatives against E. coli DNA gyrase B revealed a strong binding affinity, which correlated well with the observed in vitro antibacterial activity. nih.govresearchgate.net This suggests that the inhibition of DNA gyrase is a key component of the antibacterial action of this class of compounds.

Inhibition against Staphylococcus aureus

Antifungal Activity

Anticancer and Antiproliferative Activity

The 7-chloroquinoline scaffold is a key pharmacophore in the development of new anticancer agents. nih.gov Derivatives of this core structure have demonstrated significant in vitro activity against a wide range of human cancer cell lines, operating through various mechanisms including kinase inhibition, modulation of cell growth, apoptosis induction, and potential DNA interaction. nih.govmdpi.comorientjchem.org

Derivatives of 7-chloroquinoline have shown potent cytotoxic effects against numerous human cancer cell lines. Morita-Baylis-Hillman adducts (MBHA) incorporating a 7-chloroquinoline moiety, for instance, displayed significant antiproliferative activity. researchgate.netscielo.br One adduct with an ortho-nitro group showed an expressive IC₅₀ value of 4.60 µmol/L against the tested cell lines. researchgate.net The antiproliferative effects of these hybrids were found to be more potent than MBHA without the 7-chloroquinoline unit, highlighting the contribution of this specific chemical group. researchgate.netscielo.br

Studies on 7-chloroquinoline hydrazones also revealed broad-spectrum cytotoxic activity, with submicromolar GI₅₀ values across nine tumor types, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. nih.gov Specific derivatives showed pronounced antitumor effects on HCT-116 (colon carcinoma) cells, with IC₅₀ values as low as 21.41 µM. semanticscholar.org Other derivatives were particularly effective against MCF-7 (breast cancer) cells. semanticscholar.org

A series of 7-chloro-(4-thioalkylquinoline) derivatives also exhibited notable cytotoxicity, particularly sulfinyl and sulfonyl N-oxide derivatives. mdpi.com The CCRF-CEM leukemia cell line was especially sensitive to these compounds, with some derivatives showing IC₅₀ values in the range of 0.55–2.74 µM. mdpi.com The activity of these compounds was also observed against HCT-116 (colorectal cancer), A549 (lung cancer), and U2OS (osteosarcoma) cells. mdpi.com

Table 1: In Vitro Anticancer Activity of Selected 7-Chloroquinoline Derivatives

Compound Type Cell Line Activity (IC₅₀/GI₅₀) Reference
MBHA/7-chloroquinoline hybrid MCF-7, HCT-116, HL-60, NCI-H292 IC₅₀: 4.60 µmol/L researchgate.netscielo.br
7-Chloroquinoline hydrazone HCT-116 IC₅₀: 21.41 µM semanticscholar.org
7-Chloroquinoline hydrazone MCF-7 Significant Activity semanticscholar.org
7-Chloroquinoline hydrazone HeLa Significant Activity semanticscholar.org
7-Chloro-(4-thioalkylquinoline) derivative CCRF-CEM IC₅₀: 0.55–2.74 µM mdpi.com
7-Chloro-(4-thioalkylquinoline) derivative HCT-116 Significant Activity mdpi.com

A key mechanism behind the anticancer effect of 7-chloroquinoline derivatives is their ability to inhibit protein kinases, which are crucial regulators of cell proliferation and survival. orientjchem.org

CSF-1R Kinase: The colony-stimulating factor-1 receptor (CSF-1R) is a tyrosine kinase involved in the growth and survival of macrophages, which can contribute to the tumor microenvironment. nih.gov N-(4-anilinoquinolin-6-yl)acetamide derivatives, synthesized from a 4-chloroquinoline (B167314) starting material, have been identified as potent and selective inhibitors of CSF-1R kinase. orientjchem.org Certain compounds in this class demonstrated significant antitumor activity against breast and colon cancer cell lines, with IC₅₀ values as low as 11 nM and 32 nM, respectively. orientjchem.org Other multi-targeted tyrosine kinase inhibitors also show potent inhibition of CSF-1R in both enzymatic and cellular assays. nih.gov

IGF-1R: The insulin-like growth factor-1 receptor (IGF-1R) is another critical mediator of cell proliferation and survival in cancer. orientjchem.orgnih.gov Resistance to CSF-1R inhibition in gliomas has been linked to elevated activity in the PI3K pathway, driven by macrophage-derived insulin-like growth factor-1 (IGF-1) and tumor cell IGF-1R. nih.gov Novel 3-cyanoquinoline compounds have been developed as selective inhibitors of IGF-1R. orientjchem.org One of the most potent compounds in this series exhibited an IC₅₀ of 0.04 nM. orientjchem.org Similarly, certain quinoline carboxylic acid derivatives have been shown to be potent inhibitors of IGF-1R, with IC₅₀ values in the low micromolar range. orientjchem.org

Beyond kinase inhibition, 7-chloroquinoline derivatives can exert their anticancer effects by directly modulating cell growth and triggering programmed cell death (apoptosis). mdpi.com

In studies using the CCRF-CEM cancer cell line, certain 7-chloro-(4-thioalkylquinoline) derivatives were observed to cause an accumulation of cells in the G0/G1 phase of the cell cycle. mdpi.com This cell cycle arrest prevents cancer cells from proceeding to the DNA synthesis (S) and mitosis (M) phases, thereby inhibiting proliferation. mdpi.com

These compounds also induce apoptosis. mdpi.com The induction of apoptosis by quinazolinedione derivatives in MCF-7 breast cancer cells has been shown to occur primarily through the intrinsic pathway. mdpi.com This was evidenced by the upregulation of key apoptosis-related proteins such as caspase-9 and the tumor suppressor p53, along with the downregulation of the anti-apoptotic protein Bcl-2. mdpi.com

Some quinoline derivatives possess a planar structure that allows them to function as DNA intercalating agents, which is another mechanism for their anticancer activity. orientjchem.org These molecules can insert themselves between the base pairs of the DNA double helix, leading to structural distortions that can inhibit DNA replication and transcription, ultimately causing cell death. mdpi.comrsc.org

One example is 4-azido-7-chloroquinoline, which is classified as a representative azidointercalator. google.com The reactive nitrenes of these compounds can be generated by light and readily insert into biological macromolecules. google.com Furthermore, studies on 7-chloro-(4-thioalkylquinoline) derivatives have demonstrated that at higher concentrations, they inhibit both DNA and RNA synthesis, which is consistent with a mechanism involving DNA interaction. mdpi.com Molecular docking studies of related quinoxaline (B1680401) derivatives have also supported their binding and intercalation within the DNA active site. rsc.org

Modulation of Cell Growth and Apoptosis Induction

Antimalarial Activity

The 7-chloroquinoline core is famously the basis for chloroquine (B1663885), a cornerstone of antimalarial therapy for decades. arabjchem.org Consequently, research into novel derivatives of this structure is a major strategy to combat the spread of drug-resistant malaria parasites. arabjchem.orgwits.ac.za

Numerous derivatives of 7-chloroquinoline have been synthesized and tested for their in vitro efficacy against various strains of Plasmodium falciparum, the most lethal species of the malaria parasite. arabjchem.orgwits.ac.zaird.fr

A study on 7-chloro-3-piperazinyl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives identified a lead compound with potent activity against a chloroquine-sensitive (F32-Tanzania) strain of P. falciparum. ird.fr Another investigation into 7-chloroquinolin-4-yl piperazine-1-yl acetamide (B32628) (CQPA) and 4-((7-chloroquinolin-4-yl) piperazine-1-yl) pyrrolidin-2-yl) methanone (B1245722) (CQPPM) derivatives found that many of these compounds possessed antimalarial activity against the NF54 strain, with the most active showing IC₅₀ values of 1.29 µM and 1.42 µM. wits.ac.za These derivatives were found to act on the schizont stage of the parasite's life cycle. wits.ac.za

Novel 3-(3-(7-chloroquinolin-4-ylamino)propyl)-1,3-thiazinan-4-one derivatives also exhibited mild to moderate activity against a chloroquine-sensitive strain (RKL-2) of P. falciparum. arabjchem.org Furthermore, a series of quinoline-pyrimidine hybrids showed antiplasmodial activity in the nanomolar range against both chloroquine-sensitive (D10) and chloroquine-resistant (Dd2) strains of P. falciparum. researchgate.net A pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, named MG3, was also found to be highly active in vitro against both chloroquine-sensitive and chloroquine-resistant P. falciparum strains. mdpi.com

Table 2: In Vitro Antimalarial Activity of Selected 7-Chloroquinoline Derivatives

Compound Class P. falciparum Strain(s) Activity (IC₅₀) Reference
CQPA Derivative (CQPA-26) NF54 1.29 µM wits.ac.za
CQPPM Derivative (CQPPM-9) NF54 1.42 µM wits.ac.za
3-(3-(7-chloroquinolin-4-ylamino)propyl)-2-(4-bromophenyl)-1,3-thiazinan-4-one RKL-2 (CQ-sensitive) Superior to other compounds in the series arabjchem.org
Quinoline-pyrimidine hybrids D10 (CQ-sensitive), Dd2 (CQ-resistant) nM range researchgate.net
Pyrrolizidinylmethyl derivative (MG3) CQ-sensitive and CQ-resistant strains Highly active mdpi.com
7-chloroquinoline derivatives Plasmodium falciparum IC₅₀ < 50 µM for most active semanticscholar.org

Antiplasmodial Profiles and IC₅₀ Values

Derivatives of 7-chloroquinoline are widely recognized for their antiplasmodial activity. The core structure is a key component in antimalarial drugs like chloroquine. nih.gov Research has focused on synthesizing and evaluating new derivatives to combat drug-resistant strains of Plasmodium falciparum, the most lethal species of the malaria parasite. nih.govmdpi.comfuture-science.com

The antiplasmodial efficacy of these compounds is often evaluated against both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of P. falciparum. For instance, a series of 7-chloro-N-(heteroaryl)-methyl-4-aminoquinolines and 7-chloro-N-(heteroaryl)-4-aminoquinolines demonstrated moderate to high antiplasmodial activities. The most potent among them inhibited the growth of both CQ-S (D-10) and CQ-R (W-2) strains with IC₅₀ values below 30 nM. sigmaaldrich.com The presence of a methylenic group as a spacer and a basic head in the side chain were found to be crucial for this potent activity. sigmaaldrich.com

In another study, novel amide-tethered 7-chloroquinoline-chalcone and 7-chloroquinoline-ferrocenylchalcone hybrids were synthesized and tested against the W2 resistant strain of P. falciparum. nih.gov The simple chalcone (B49325) conjugates showed better activity than their ferrocenylchalcone counterparts. A key finding was that a methoxy (B1213986) substituent at the para position of the chalcone's ring B, combined with a longer alkyl chain, significantly enhanced the antiplasmodial profile, with the most potent compound showing an IC₅₀ value of 17.8 nM. nih.gov

Furthermore, a series of 2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]acetamide compounds displayed in vitro growth inhibition of P. falciparum with IC₅₀ values ranging from 0.30 to 33.52 μM. mdpi.com Similarly, newly synthesized 7-chloroquinolines (M1a-o) showed good to moderate antimalarial activity with IC₅₀ values between 0.56 and 1.65 μg/mL. researchgate.net

Interestingly, some derivatives show differential activity against various strains. For example, a nopol-based derivative bearing a 7-chloroquinolyl moiety was significantly more active against the "multidrug-resistant" K1 strain (EC₅₀ 0.16 µM) compared to the NF54 (EC₅₀ 23.3 µM) and 3D7 strains (EC₅₀ > 50 µM). nih.gov This highlights the complex nature of drug-parasite interactions and the potential for developing strain-specific antimalarials.

Interactive Data Table: Antiplasmodial Activity of 7-Chloroquinoline Derivatives

Compound Type Strain(s) IC₅₀/EC₅₀ Values Key Structural Features for Activity Reference
7-chloro-N-(heteroaryl)-methyl-4-aminoquinolines D-10 (CQ-S), W-2 (CQ-R) <30 nM Methylenic spacer, basic head sigmaaldrich.com
7-chloroquinoline-chalcone conjugates W2 (CQ-R) 17.8 nM (most potent) p-Methoxy substituent on chalcone ring, long alkyl chain nih.gov
2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]acetamide P. falciparum 0.30–33.52 μM Piperazine linkage mdpi.com
7-chloroquinolines (M1a-o) P. falciparum 0.56–1.65 μg/mL Schiff-base linkage researchgate.net

Antiviral Activity (e.g., against Zika Virus)

The quinoline scaffold is a privileged structure in the development of antiviral agents, with derivatives showing activity against a range of viruses, including the Zika virus (ZIKV). researchgate.netresearchgate.net ZIKV is a re-emerging arbovirus of significant public health concern. nih.gov

Several studies have explored the potential of 7-chloroquinoline derivatives as anti-ZIKV agents. For example, chloroquine, a well-known 7-chloroquinoline derivative, has been shown to inhibit ZIKV infection in Vero and Huh7 cells by blocking virus internalization, with EC₅₀ values of 4.15 µM and 2.72 µM, respectively. mdpi.com

More recent research has focused on novel derivatives. A series of hybrid compounds derived from chloroquine and sulfadoxine (B1681781) were tested for their anti-ZIKV effect. nih.gov These compounds, particularly those with a butyl group and halogen substituents (C-Sd5, C-Sd6, and C-Sd7), were highly potent against ZIKV infection in vitro, achieving 100% inhibition of viral progeny. nih.gov The linkage of the 7-chloroquinoline and benzenesulfonamide moieties by four CH₂ units appeared to be beneficial for activity. nih.gov

In another study, novel quinoline-substituted autophagy inhibitors were synthesized and evaluated for their ability to attenuate ZIKV replication. nih.gov Two lead candidates, GL-287 and GL-382, significantly reduced ZIKV replication in human ocular cells, primarily by inhibiting autophagy. Their antiviral efficacy surpassed that of hydroxychloroquine (B89500) and other known autophagy inhibitors. nih.gov

The development of broad-spectrum antivirals is a key strategy to combat emerging viral threats. In this context, derivatives of 2,6-diaminopurine (B158960) have been identified that block the replication of both ZIKV and all four serotypes of the dengue virus (DENV). kuleuven.be This highlights the potential of quinoline-based structures in developing broad-spectrum flavivirus inhibitors. kuleuven.be

Anti-inflammatory Potential

Quinoline and its derivatives are a broad class of compounds that have garnered significant attention for their pharmacological properties, including anti-inflammatory activity. alliedacademies.orgresearchgate.net These compounds have been explored as anti-inflammatory agents targeting various pharmacological targets such as cyclooxygenase (COX), phosphodiesterase 4 (PDE4), and TNF-α converting enzyme (TACE). researchgate.netnih.gov The nature and position of substituents on the quinoline ring are critical in determining their pharmacological activities and target specificities. researchgate.netnih.gov

For instance, a study on novel carboxamides derived from 2-phenyl quinoline identified a compound (compound 5) that exhibited potent anti-inflammatory activity in a carrageenan-induced rat paw edema model, comparable to the standard drug diclofenac (B195802) sodium. alliedacademies.org Another study focused on thiazolidinedione-quinoline molecular hybrids, which were found to modulate cytokines involved in the inflammatory cascade. nih.gov One of the synthesized hybrids, LPSF/ZKD4, significantly reduced the expression of the pro-inflammatory cytokine IL-6 at a concentration of 50 μM. nih.gov

Furthermore, pyrazolo[4,3-c]quinoline derivatives have been investigated for their anti-inflammatory effects through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. mdpi.com Certain derivatives, such as 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]-quinoline (2i) and 4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid (2m), showed significant inhibition of LPS-stimulated NO production, with a potency nearly equal to that of the positive control. mdpi.com Their mechanism of action involves the inhibition of inducible nitric oxide synthase (iNOS) and COX-2 protein expression. mdpi.com

A specific derivative, 4-phenylselenyl-7-chloroquinoline (4-PSQ), has demonstrated both antinociceptive and anti-inflammatory effects. nih.gov In a croton oil-induced ear edema model, 4-PSQ diminished edema formation and decreased myeloperoxidase activity, indicating its anti-inflammatory properties. nih.gov

Antioxidant Activity

Free Radical Quenching Assays (DPPH, H₂O₂, ABTS, Superoxide)

The antioxidant potential of quinoline derivatives has been investigated through various in vitro assays. One study evaluated the radical scavenging activity of novel quinoline derivatives using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay. All tested compounds displayed moderate antioxidant activity, with one compound (compound 7) exhibiting the strongest activity. semanticscholar.org

Another study synthesized a 7-chloroquinoline derivative containing a selenium moiety (4-phenylselenyl-7-chloroquinoline) to assess the contribution of the phenylselanyl group to the antioxidant effect. mdpi.com This compound was found to have antioxidant properties, as demonstrated by its ability to decrease reactive species levels in a croton oil-induced inflammation model. nih.gov

Quinoline alkaloids isolated from Scolopendra subspinipes also exhibited antioxidant activities. These compounds showed DPPH radical scavenging activity, and one of the compounds also displayed metal chelating activity. nih.gov

Sites of Radical Attack (e.g., N-H and O-H sites)

While specific studies on the sites of radical attack for 7-chloroquinoline-2,4-diol (B2927610) were not found, research on related quinoline structures provides insights. The antioxidant activity of phenolic and amine-containing compounds is often attributed to the hydrogen-donating ability of the O-H and N-H groups, respectively. These sites can readily donate a hydrogen atom to a free radical, thereby neutralizing it and forming a more stable radical on the antioxidant molecule. In the context of this compound, the hydroxyl (O-H) groups at positions 2 and 4, and potentially the N-H group in its tautomeric forms, would be the primary sites for radical attack. The stability of the resulting radical is a key factor in the antioxidant efficacy.

Antiprotozoal Activity (e.g., against Trypanosoma species, Toxoplasma)

Beyond their antiplasmodial effects, quinoline derivatives have demonstrated a broad spectrum of antiprotozoal activities against various parasites, including Trypanosoma and Toxoplasma species. nih.govrsc.org

Several quinoline derivatives incorporating arylnitro and aminochalcone moieties have been synthesized and evaluated in vitro against a panel of trypanosomatid protozoan parasites. nih.govresearchgate.net Some of these compounds showed significant activity against Trypanosoma brucei rhodesiense, the causative agent of sleeping sickness, with EC₅₀ values in the submicromolar range. For example, compounds 2c, 2d, and 4i displayed EC₅₀ values of 0.68, 0.8, and 0.19 µM, respectively, against T. b. rhodesiense. nih.govresearchgate.net These compounds also exhibited high selectivity towards the parasites compared to human and mouse cells. nih.govresearchgate.net Compounds 2d and 4i were also active against Trypanosoma brucei brucei, with EC₅₀ values of 1.4 and 0.4 µM, respectively. nih.govresearchgate.net Another quinoline derivative with a nitro urea (B33335) function showed potent activity against both Trypanosoma spp. and Leishmania infantum. rsc.org

Quinoline derivatives have also been investigated for their activity against Toxoplasma gondii, the parasite responsible for toxoplasmosis. nih.govfrontiersin.orgnih.gov One study reported that analogous 3-diaryl ether quinoline derivatives possessed growth inhibitory activity against Toxoplasma gondii and were non-cytotoxic to host cells. rsc.org Another study found that quinonic derivatives, particularly bis-heterocyclic quinones, were the most active compounds against the RH strain of T. gondii. nih.gov Furthermore, newly synthesized quinoline compounds showed a significant improvement in anti-Toxoplasma effect. frontiersin.org

Structure Activity Relationship Sar Studies of 7 Chloroquinoline 2,4 Diol Derivatives

Impact of Substituent Position on Quinoline (B57606) Ring on Biological Activity

The biological activity of quinoline derivatives is highly sensitive to the placement of substituents on the heterocyclic ring system. The 7-chloroquinoline (B30040) nucleus is considered essential for certain biological activities, such as the antimalarial action of chloroquine (B1663885), where it is linked to drug accumulation and the inhibition of hemozoin formation. derpharmachemica.com

The substituents at positions 4 and 7 of the quinoline ring are critical determinants of biological efficacy. The chlorine atom at position 7 is a common feature in many potent antimalarial and anticancer agents, enhancing the electron-withdrawing nature of the scaffold, which can be crucial for target binding.

Research has consistently shown that the C4 position is a prime site for modification to modulate activity. In the case of 4,7-dichloroquinoline (B193633), nucleophilic aromatic substitution preferentially occurs at the C4 position, which is more reactive than the C7 position. tandfonline.com This regioselectivity has been exploited to introduce a wide variety of side chains and functional groups. tandfonline.com

For instance, in the context of antimalarial drug design, modifications at the C4 position are central to overcoming resistance. The introduction of bulky side chains or different amine-containing fragments at this position can restore activity against chloroquine-resistant strains of Plasmodium falciparum. nih.gov The nature of the side chain at position 4, including its length and basicity, is a primary modulator of activity against drug-resistant parasites. nih.gov Similarly, for anticancer applications, attaching various heterocyclic moieties or substituted aryl groups to the C4 position via an amino or thio linkage has yielded compounds with significant cytotoxic activity against various cancer cell lines. nih.govscilit.com

While the 7-chloro group is often maintained for optimal activity, some studies have explored its replacement. For example, replacing the 7-chloro group with a thiourea (B124793) moiety has been investigated. mdpi.com However, the 7-chloroquinoline scaffold remains a cornerstone in the design of potent analogues. derpharmachemica.comnih.gov

Role of Specific Functional Groups (e.g., Hydroxyl, Methoxy (B1213986), Halogen, Nitro Groups)

The introduction of specific functional groups onto the quinoline ring or its side chains profoundly impacts the physicochemical properties and biological activity of the resulting derivatives.

Hydroxyl and Methoxy Groups: The presence of a hydroxyl or methoxy group at position 7 has been shown to improve the antitumor activity of certain quinoline derivatives. orientjchem.org In a series of 7-chloroquinoline-chalcone hybrids, the introduction of a methoxy group on the chalcone's phenyl ring, particularly at the para-position, significantly enhanced antiplasmodial activity. researchgate.net

Halogen Groups: Halogen atoms, particularly chlorine and fluorine, play a significant role. The 7-chloro group is a hallmark of many active compounds. Further halogenation can also modulate activity. For example, in a study of 7-chloro-4-(phenylselanyl) quinoline analogues, the introduction of fluorine or trifluoromethyl groups on the phenylselanyl moiety altered the antinociceptive and anti-inflammatory efficacy. nih.gov

Nitro Groups: The nitro group, a strong electron-withdrawing group, can have a substantial influence on biological activity. In a series of Morita-Baylis-Hillman adducts derived from 4,7-dichloroquinoline and various nitrobenzaldehydes, the position of the nitro group was critical. Derivatives with an ortho-nitro group on the benzaldehyde (B42025) ring displayed the most potent antiproliferative activity against several cancer cell lines. scielo.br

Influence of Spacer Chain Length and Lipophilicity

For many 7-chloroquinoline derivatives, a flexible spacer or linker chain connects the quinoline core to another pharmacophore or a basic side chain. The length and lipophilicity of this spacer are crucial for optimizing biological activity.

In antimalarial 4-amino-7-chloroquinoline analogues, the length of the diamino-alkyl side chain is a key factor in overcoming chloroquine resistance. nih.gov Similarly, in a series of 7-chloroquinoline-chalcone hybrids developed as antiplasmodial agents, longer alkyl chains used as spacers between the two pharmacophores were found to be essential for good activity. researchgate.net For instance, a hybrid with a propyl linker was particularly potent. researchgate.net Another study on hybrids of 7-chloroquinoline and isatin (B1672199) also found that longer alkyl chains between the two moieties resulted in better antiplasmodial action. nih.gov

Lipophilicity, often quantified by the calculated Log P (cLogP), is directly influenced by the spacer chain length. scielo.br An increase in the number of carbons in the spacer chain generally leads to increased lipophilicity. scielo.br Studies have shown a correlation between increased lipophilicity and improved inhibitory activity in certain series of anticancer derivatives. scielo.br For example, in one study, the most lipophilic compounds, which featured a four-carbon spacer chain, were as active as the reference drug doxorubicin. scielo.br However, there is an optimal range for lipophilicity; excessively high values can negatively impact bioavailability and other pharmacokinetic properties. derpharmachemica.com

Compound SeriesSpacer ModificationEffect on Lipophilicity (cLogP)Impact on Biological ActivityReference
Morita-Baylis-Hillman AdductsIncreased number of carbons in the chainProportional increase in cLogPIncreased inhibitory activity against cancer cells scielo.br
7-Chloroquinoline-Chalcone HybridsLonger alkyl chains (e.g., propyl)IncreasedSignificantly improved antiplasmodial profiles researchgate.net
4-Amino-7-chloroquinoline DimersVarying alkanediamine linkersVariedLinker length is a critical factor for overcoming chloroquine resistance nih.gov
7-Chloroquinoline-Isatin HybridsLonger alkyl chainsIncreasedBetter antiplasmodial activity nih.gov

Optimization of Enzyme Inhibition and Receptor Binding

The therapeutic effects of 7-chloroquinoline derivatives are often mediated by their interaction with specific enzymes or receptors. SAR studies are crucial for optimizing these interactions to enhance potency and selectivity.

Many 7-chloroquinoline analogues function as enzyme inhibitors. For example, they have been shown to inhibit falcipain-2, a key cysteine protease in P. falciparum, and to block the formation of β-hematin (hemozoin), a critical process for parasite survival. nih.govmdpi.com The activity of [(7-chloroquinolin-4-yl)amino]acetophenone derivatives against P. falciparum was found to increase upon complexation with Cu(II) ions, which likely alters their interaction with biological targets. nih.gov In another study, 4-amino substituted-7-chloroquinoline derivatives were investigated as potential inhibitors of P. falciparum lactate (B86563) dehydrogenase through in silico docking studies, which showed binding interactions similar to the native substrate.

In the context of cancer, derivatives have been designed as kinase inhibitors. orientjchem.org For neurodegenerative diseases, certain 4-amino-7-chloroquinoline derivatives, including chloroquine itself, have been identified as synthetic agonists for the orphan nuclear receptor Nurr1, a potential drug target for Parkinson's disease. nih.gov The binding to such receptors is highly dependent on the three-dimensional structure of the derivative, including the stereochemistry and the spatial arrangement of functional groups. core.ac.uk

Enhancement of Efficacy against Resistant Strains

A major driver for the synthesis of new 7-chloroquinoline derivatives is the emergence of drug resistance, particularly in malaria parasites and bacteria. Many new analogues are specifically designed and tested for their ability to overcome these resistance mechanisms.

Numerous studies have reported 7-chloro-4-aminoquinoline derivatives with potent activity against chloroquine-resistant (CQR) strains of P. falciparum, such as Dd2 and W2. nih.govnii.ac.jp The key to overcoming resistance often lies in modifying the side chain at the C4 position. Introducing bulky groups or altering the length and basicity of the linker can circumvent the resistance mechanisms, which are often related to reduced drug accumulation in the parasite's food vacuole. nih.gov For example, hybrid molecules combining the 7-chloroquinoline scaffold with other pharmacophores like chalcones or ferrocene (B1249389) have shown excellent activity against CQR strains. researchgate.net

Similarly, in oncology, derivatives have been developed to be effective against resistant cancer cell lines. The cytotoxic effects of novel 7-chloroquinoline derivatives have been demonstrated against a panel of human cancer cell lines, including those known for multidrug resistance. nih.govsemanticscholar.org

Compound/SeriesResistant Strain/Cell LineKey Structural FeatureObserved ActivityReference
N-mesityl thiourea derivative (5h)P. falciparum Dd2 (CQR)N-mesityl thiourea group at C4 side chainPotent anti-malarial effect nii.ac.jp
Benzoxazole analogue of AmodiaquineP. falciparum K1, W2 (CQR)Benzoxazole substituent on C4 side chainExcellent activity (IC50 in nM range) nih.gov
7-Chloroquinoline-chalcone hybridResistant P. falciparumPara-methoxy on chalcone (B49325), longer alkyl spacerSignificantly improved antiplasmodial profiles researchgate.net
7-Chloroquinoline–benzimidazole hybridsP. falciparum PfDd2 (CQR)Hybrid structurePotent antiplasmodial activity (nM concentrations) mdpi.com

Correlation of Electronic and Steric Characteristics with Activity

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to build mathematical models that correlate the chemical structure of compounds with their biological activity. These models help in understanding the influence of electronic and steric properties on the efficacy of 7-chloroquinoline derivatives.

QSAR analyses have revealed that both electronic and steric factors are critical. Electronic properties, such as those described by the distribution of electron density and the energy of frontier molecular orbitals (HOMO-LUMO), can influence how a molecule interacts with its biological target. nih.gov For antitubercular 7-chloroquinoline derivatives, QSAR models have indicated that descriptors like the number of hydrogen bond acceptors significantly influence activity. wjpps.comscirp.org

Steric properties, which relate to the size and shape of the molecule, are also paramount. For a series of side-chain modified 4-amino-7-chloroquinolines, QSAR models were developed to predict antimalarial activity against both chloroquine-sensitive and -resistant strains. researchgate.net These models often include descriptors related to molecular bulk and shape. In another QSAR study on 7-chloroquinoline–benzimidazole hybrids, specific structural features favorable for antiplasmodial activity were identified, leading to predictive models for designing new, more potent analogues. mdpi.com The results from such studies consistently show that a balance of electronic features (e.g., electron-withdrawing groups) and steric factors (e.g., optimal bulk and shape of side chains) is necessary for potent biological activity. derpharmachemica.comecorfan.org

Applications in Medicinal Chemistry Research and Drug Discovery

Role as a Precursor for Synthesizing Pharmacologically Active Derivatives

7-Chloroquinoline-2,4-diol (B2927610) is a valuable precursor for the synthesis of more complex and pharmacologically active molecules. The reactivity of the quinoline (B57606) core, combined with the hydroxyl groups at the 2- and 4-positions, allows for a variety of chemical modifications. This makes it a key building block for creating libraries of derivatives to be tested for biological activity.

For instance, the broader 7-chloroquinoline (B30040) framework is extensively used to generate new chemical entities. It serves as a starting material for producing compounds like 7-chloroquinoline-chalcones, pyrazolines, and various other heterocyclic hybrids. researchgate.netmdpi.com The synthesis often involves reactions targeting the chlorine atom or other positions on the quinoline ring, leading to a diverse set of molecules with potential therapeutic applications. scielo.br The presence of the diol functionality in this compound offers additional reaction sites for creating derivatives with unique structural and electronic properties, which can be crucial for optimizing biological activity and pharmacokinetic profiles.

Table 1: Examples of Derivatives from 7-Chloroquinoline Precursors

Precursor Class Derivative Type Synthetic Approach Potential Application Reference(s)
7-Chloroquinoline 4-Aminoaryl/alkyl-7-chloroquinolines Microwave-accelerated solvent- and catalyst-free synthesis Antibacterial, Anticancer grafiati.com
4,7-Dichloroquinoline (B193633) 7-Chloroquinoline-chalcone conjugates Claisen-Schmidt condensation Antimalarial, Antimycobacterial researchgate.netnih.gov
4,7-Dichloroquinoline 2-Pyrazoline derivatives Cyclocondensation reaction with hydrazine (B178648) hydrate Antitumor mdpi.com

Utilization as a Lead Structure in New Therapeutic Agent Development

A lead structure is a compound that demonstrates a desired biological activity and serves as the starting point for chemical modifications to improve potency, selectivity, and pharmacokinetic properties. The 7-chloroquinoline nucleus is a well-established lead structure in drug discovery. researchgate.net Its derivatives have been explored for a multitude of therapeutic areas, including as antimalarial, anticancer, antiviral, and anti-inflammatory agents. scielo.br

The development process often involves using the this compound scaffold as a template. Medicinal chemists systematically alter the functional groups attached to the quinoline core to understand the structure-activity relationship (SAR). For example, replacing the hydroxyl groups or modifying the chlorine substituent can lead to derivatives with enhanced efficacy or reduced toxicity. mdpi.com This iterative process of synthesis and biological testing is fundamental to discovering new drugs. The success of chloroquine (B1663885), an antimalarial drug featuring the 7-chloroquinoline core, has inspired decades of research into similar structures for various diseases. nih.gov

Application in Asymmetric Catalysis

Chiral diols are widely employed as catalysts or ligands in asymmetric synthesis to create enantiomerically pure compounds, which is critical in drug development as different enantiomers of a drug can have vastly different biological activities. chemrxiv.orgsemanticscholar.org Chiral diol-based scaffolds like BINOL and TADDOL are known to coordinate with reagents or substrates, creating a chiral environment that directs the stereochemical outcome of a reaction. semanticscholar.org

While direct studies on this compound in asymmetric catalysis are not extensively documented, related structures such as 3-bromoquinoline-2,4-diol (B1395337) have been utilized in this field. The diol functionality is key to this application. It can form chiral complexes with metal centers or act as an organocatalyst, often through hydrogen bonding interactions, to control the facial selectivity of a chemical transformation. semanticscholar.org The development of new chiral ligands and catalysts is a continuous effort in chemistry, and functionalized diols like this compound represent a class of compounds with potential for creating adjustable and efficient catalysts for asymmetric reactions. chemrxiv.orgchemrxiv.org

Development of Hybrid Molecules (e.g., 7-chloroquinoline-chalcone conjugates)

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores (active structural units) to create a single hybrid molecule with potentially enhanced activity or a dual mode of action. mdpi.com The 7-chloroquinoline scaffold has been successfully combined with other bioactive motifs, most notably chalcones.

Chalcones are α,β-unsaturated ketones that form the backbone for flavonoids and exhibit a broad range of biological activities. aip.org Researchers have synthesized and evaluated numerous 7-chloroquinoline-chalcone conjugates. researchgate.netnih.gov These hybrid molecules have shown significant promise in several therapeutic areas:

Antiplasmodial Activity: Novel amide-tethered 7-chloroquinoline-chalcone hybrids have been evaluated against resistant strains of Plasmodium falciparum, the parasite that causes malaria. Certain derivatives with specific substituents showed potent antiplasmodial activity, with IC50 values in the nanomolar range. nih.gov

Antimycobacterial and Cytotoxic Activities: A series of 1H-1,2,3-triazole linked 7-chloroquinoline-chalcones and their corresponding pyrazolines were synthesized and tested for their activity against mycobacteria and for cytotoxicity. researchgate.net Specific substitutions on the chalcone (B49325) rings were found to influence the biological activity. researchgate.net

The rationale for creating these conjugates is to combine the established antimalarial properties of the 7-chloroquinoline core with the diverse biological profile of chalcones, aiming for synergistic effects or to overcome drug resistance mechanisms. nih.gov

Table 2: Research Findings on 7-Chloroquinoline Hybrid Molecules

Hybrid Molecule Type Linker/Modification Target/Activity Studied Key Finding Reference(s)
7-chloroquinoline-chalcone conjugate Amide tether Antiplasmodial (W2 resistant P. falciparum) Longer alkyl chain length and a para-methoxy group on the chalcone ring improved activity (IC50 = 17.8 nM for the most potent compound). nih.gov nih.gov
7-chloroquinoline-ferrocenylchalcone conjugate Amide tether Antiplasmodial (W2 resistant P. falciparum) Found to be less active than their simple chalcone counterparts. nih.gov nih.gov

Scaffold for Rational Drug Design

Rational drug design utilizes the three-dimensional structure of biological targets to design and synthesize new drugs. A "scaffold" in this context refers to the core structure of a molecule to which various functional groups can be attached. biosolveit.de The quinoline ring system is considered a "privileged scaffold" because it can bind to multiple, diverse biological targets, making it an excellent starting point for designing new therapeutic agents. researchgate.netnih.govmdpi.com

The this compound structure serves as a versatile scaffold for several reasons:

Structural Rigidity and Versatility: The fused ring system provides a rigid framework, which is often beneficial for high-affinity binding to a target protein. The chlorine and diol substituents offer multiple points for chemical modification to create a library of analogues. orientjchem.org

Scaffold Hopping: In cases where an existing scaffold has undesirable properties (e.g., toxicity or poor pharmacokinetics), a technique called "scaffold hopping" can be employed. biosolveit.de This involves replacing the core structure with a different one while maintaining the essential three-dimensional arrangement of functional groups required for biological activity. The 7-chloroquinoline scaffold can be used to replace other heterocyclic cores to generate novel and patentable chemical series. mdpi.combiosolveit.de

Known Bioactivity: Building upon a scaffold with known biological relevance, such as the 7-chloroquinoline core from chloroquine, provides a validated starting point for targeting new diseases or overcoming resistance in existing ones. researchgate.netnih.gov Researchers have successfully used this scaffold to design compounds targeting neurodegenerative diseases, protozoan infections, and various cancers. researchgate.netmdpi.com

The use of the 7-chloroquinoline scaffold in rational drug design allows for a more focused and efficient search for new drug candidates compared to traditional high-throughput screening of random compounds. mdpi.com

Future Research Directions for 7 Chloroquinoline 2,4 Diol

Exploration of Novel Synthetic Pathways

The functionalization of the quinoline (B57606) ring is a key strategy in modern synthetic chemistry for developing compounds with enhanced pharmacological profiles. rsc.org While classical methods like the Conrad-Limpach-Knorr and Gould-Jacobs reactions have been foundational for quinolone synthesis, they often involve harsh conditions. mdpi.com Future research is increasingly focused on developing more efficient, sustainable, and selective synthetic routes to 7-Chloroquinoline-2,4-diol (B2927610) and its derivatives.

Key areas for exploration include:

Green Chemistry Approaches: There is a growing emphasis on environmentally benign synthetic methodologies. afjbs.com This includes the use of water as a solvent, microwave-assisted synthesis, and ultrasound irradiation to reduce reaction times and energy consumption. researchgate.netpnu.ac.ir For instance, green and efficient syntheses of quinoline-dione derivatives have been achieved using catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) in water. researchgate.net

Novel Catalytic Systems: The development and application of new catalysts are crucial for improving synthetic efficiency. Nanocatalysts, such as magnetic mesoporous N-doped silica (B1680970) nanoparticles, are being explored for the preparation of quinoline diones under green conditions. acs.orgrsc.org Additionally, ionic liquids and heteropolyacid-based catalysts offer benefits like reusability and reduced environmental impact. pnu.ac.irrsc.org Metal-free synthetic methods, such as iodine-catalyzed and electrochemical oxidative cyclizations, are also gaining traction for constructing quinolinone structures. acs.org

Multicomponent Reactions (MCRs): MCRs offer a powerful tool for the rapid and efficient synthesis of complex molecules from simple starting materials in a single step. researchgate.net Developing MCRs for the synthesis of functionalized this compound derivatives can significantly accelerate the drug discovery process.

Synthetic ApproachKey FeaturesPotential Advantages for this compound Synthesis
Green Chemistry Use of water as a solvent, microwave/ultrasound assistance. researchgate.netpnu.ac.irReduced environmental impact, shorter reaction times, lower energy consumption.
Nanocatalysis Use of catalysts like magnetic mesoporous nanoparticles. acs.orgrsc.orgHigh efficiency, reusability of catalysts, green reaction conditions.
Ionic Liquid Catalysis Use of non-volatile, reusable ionic liquids as catalysts/media. pnu.ac.irGreen, efficient, and reusable catalytic systems.
Multicomponent Reactions One-pot synthesis involving three or more starting materials. researchgate.netHigh atom economy, operational simplicity, rapid access to molecular diversity.

Advanced Mechanistic Elucidation of Biological Activities

While 7-chloroquinoline (B30040) derivatives are known for a broad spectrum of biological activities, a deeper understanding of the precise molecular mechanisms of this compound is essential for its optimization as a therapeutic agent. researchgate.net

Future mechanistic studies should focus on:

Inhibition of Heme Polymerization: A primary mechanism for antimalarial 7-chloroquinoline compounds like chloroquine (B1663885) is the inhibition of heme polymerase in the parasite's food vacuole. ajol.info This leads to the accumulation of toxic heme, causing parasite death. mdpi.com Advanced studies could investigate the specific binding interactions of this compound with heme and the polymerase enzyme to clarify its potential antimalarial action.

Interaction with DNA and Enzymes: Quinoline derivatives can exert their effects by interacting with various molecular targets, including DNA and critical enzymes. orientjchem.org For example, some quinoline alkaloids target DNA topoisomerase I, a key enzyme in cancer therapy. nih.gov Future research should aim to identify the specific DNA binding modes and the enzymatic targets of this compound to understand its potential anticancer and antimicrobial activities.

Modulation of Cellular Pathways: Investigating how this compound affects specific biochemical pathways is crucial. This includes studying its influence on cell signaling, cell cycle regulation, and apoptosis in cancer cells, as well as its interference with essential metabolic processes in pathogens.

Discovery of New Biological Targets

The versatile 7-chloroquinoline scaffold suggests that this compound may interact with a range of biological targets beyond those traditionally associated with this class of compounds. orientjchem.org

Future research should aim to identify novel targets:

Antiprotozoal Targets: Beyond Plasmodium falciparum, the causative agent of malaria, derivatives of 4-amino-7-chloroquinoline have shown activity against the botulinum neurotoxin serotype A light chain (BoNT/A LC) metalloprotease. nih.gov Screening this compound against a panel of protozoan parasites and other toxins could reveal new therapeutic applications.

Anticancer Targets: The anticancer potential of quinoline derivatives is well-documented. nih.gov Specific targets like phosphatidylinositol 3-kinase (PI3Kα) have been identified for some 4-hydroxy-2-quinolinone derivatives. mdpi.com Investigating the inhibitory activity of this compound against a broad range of kinases and other proteins involved in cancer progression is a promising avenue.

Antibacterial Targets: Some quinoline derivatives exhibit antibacterial properties by interfering with bacterial DNA synthesis or function. A novel mechanism involving the blockage of lipopolysaccharide (LPS) transport by targeting the LptA protein has been identified for certain oxazino-quinoline compounds. nih.gov Screening this compound against a wide spectrum of bacteria, including multidrug-resistant strains, and identifying its specific bacterial targets could lead to the development of new antibiotics.

Computational Design of Novel Derivatives with Enhanced Potency and Selectivity

Computational methods are increasingly integral to modern drug discovery, offering a time- and cost-effective approach to designing new drug candidates. orientjchem.orgnih.gov

Future computational efforts for this compound should include:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can identify the key structural features of 7-chloroquinoline derivatives that are crucial for their biological activity. researchgate.netmdpi.com Developing QSAR models for this compound and its analogs can guide the design of new derivatives with improved potency and selectivity.

Molecular Docking and Dynamics: These techniques can predict the binding affinity and interaction patterns of this compound derivatives with their biological targets. dibru.ac.inup.ac.za This information is invaluable for understanding the mechanism of action and for the rational design of more effective compounds.

Design of Hybrid Molecules: Creating hybrid molecules by linking the this compound scaffold with other pharmacophores is a promising strategy to develop agents with dual functionality or enhanced activity. ajol.info Computational approaches can aid in the rational design of these hybrid structures.

Computational MethodApplication in Drug DesignRelevance for this compound
QSAR Predicts biological activity based on chemical structure. researchgate.netmdpi.comGuides the synthesis of derivatives with enhanced therapeutic properties.
Molecular Docking Predicts the preferred orientation of a molecule when bound to a target. dibru.ac.inElucidates binding modes and aids in structure-based drug design.
Molecular Dynamics Simulates the movement of atoms and molecules over time. up.ac.zaProvides insights into the stability of ligand-target complexes.
Hybrid Molecule Design Combines two or more pharmacophores into a single molecule. ajol.infoCan lead to compounds with novel mechanisms of action or improved efficacy.

Integration with Emerging Technologies in Drug Discovery

The landscape of drug discovery is being transformed by the advent of new technologies that can accelerate the development of novel therapeutics. nih.gov

The future development of this compound and its derivatives will benefit from the integration of:

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML algorithms can analyze large datasets to predict the biological activities, pharmacokinetic properties, and potential toxicity of novel compounds. mdpi.comresearchgate.net Generative AI models can even design new quinoline-based molecules with specific desired properties. nih.gov

CRISPR-Based Screening: CRISPR technology allows for the precise genetic manipulation of potential drug targets. mdpi.com This can be used to validate the targets of this compound and to understand potential off-target effects, leading to the development of more selective drugs.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds against a specific biological target. This can accelerate the identification of potent derivatives of this compound.

Nanomedicine and Drug Delivery: Incorporating this compound into nanoparticle-based drug delivery systems can improve its solubility, stability, and pharmacokinetic profile, and potentially reduce toxicity. afjbs.comresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.